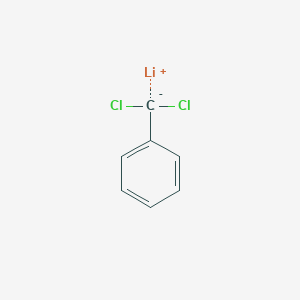![molecular formula C21H21BrN4O3S B14741521 N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide CAS No. 6315-37-3](/img/structure/B14741521.png)
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger volumes.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide is unique due to its combination of a triazole ring, a bromophenyl group, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
6315-37-3 |
|---|---|
Molecular Formula |
C21H21BrN4O3S |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-[2-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H21BrN4O3S/c1-14(27)23-11-10-20-24-25-21(26(20)17-4-3-5-18(12-17)29-2)30-13-19(28)15-6-8-16(22)9-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,23,27) |
InChI Key |
CCUKBUNGGWUUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=NN=C(N1C2=CC(=CC=C2)OC)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


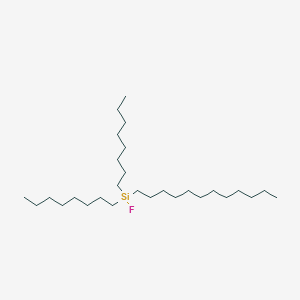
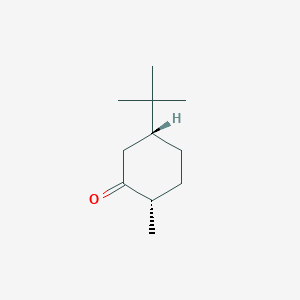


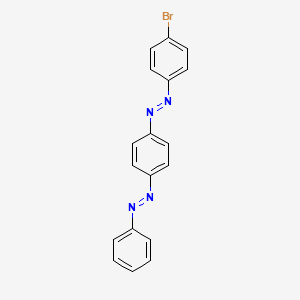
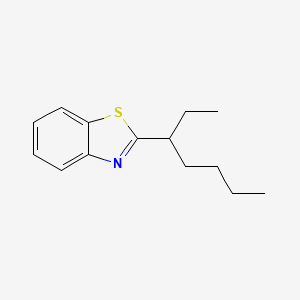
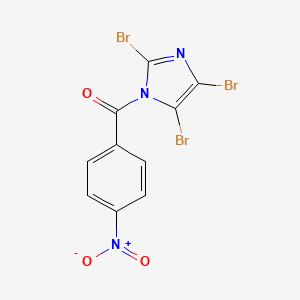


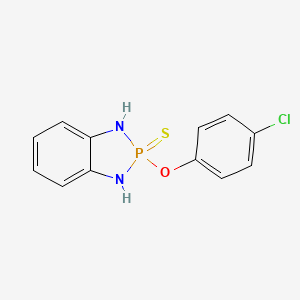
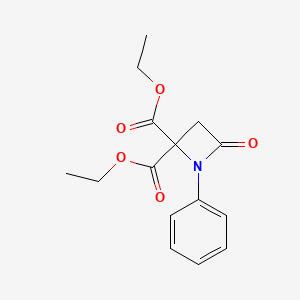
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
